2-(4-Bromo-6-nitropyridin-3-yl)acetic acid
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Overview
Description
2-(4-Bromo-6-nitropyridin-3-yl)acetic acid is an organic compound with the molecular formula C7H5BrN2O4. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the 4-position, a nitro group at the 6-position, and an acetic acid moiety at the 3-position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-6-nitropyridin-3-yl)acetic acid typically involves the nitration of 4-bromo-3-pyridinecarboxylic acid followed by the introduction of the acetic acid group. The nitration reaction can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting 4-bromo-6-nitropyridine is then subjected to a reaction with bromoacetic acid in the presence of a base such as sodium hydroxide to yield this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-6-nitropyridin-3-yl)acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group at the 6-position can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Reduction Reactions: Hydrogen gas with a palladium catalyst.
Coupling Reactions: Aryl or vinyl boronic acids with a palladium catalyst and a base like potassium carbonate.
Major Products Formed
Substitution Reactions: 2-(4-Substituted-6-nitropyridin-3-yl)acetic acid derivatives.
Reduction Reactions: 2-(4-Bromo-6-aminopyridin-3-yl)acetic acid.
Coupling Reactions: 2-(4-Aryl-6-nitropyridin-3-yl)acetic acid derivatives.
Scientific Research Applications
2-(4-Bromo-6-nitropyridin-3-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-6-nitropyridin-3-yl)acetic acid involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the bromine atom can facilitate binding through halogen bonding. The acetic acid moiety can form hydrogen bonds with active site residues, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromo-3-nitropyridin-2-yl)acetic acid
- 2-(4-Chloro-6-nitropyridin-3-yl)acetic acid
- 2-(4-Bromo-6-aminopyridin-3-yl)acetic acid
Uniqueness
2-(4-Bromo-6-nitropyridin-3-yl)acetic acid is unique due to the specific positioning of the bromine and nitro groups on the pyridine ring, which imparts distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C7H5BrN2O4 |
---|---|
Molecular Weight |
261.03 g/mol |
IUPAC Name |
2-(4-bromo-6-nitropyridin-3-yl)acetic acid |
InChI |
InChI=1S/C7H5BrN2O4/c8-5-2-6(10(13)14)9-3-4(5)1-7(11)12/h2-3H,1H2,(H,11,12) |
InChI Key |
OFMRUISLMWYYPE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1[N+](=O)[O-])CC(=O)O)Br |
Origin of Product |
United States |
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